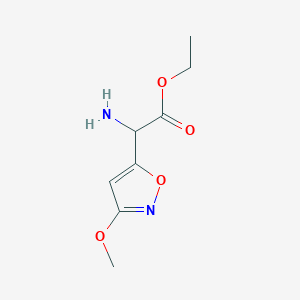
1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Piperazine Formation: The formation of the piperazine ring through a cyclization reaction.
Pyridine Attachment: The attachment of the pyridine ring to the piperazine structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine
- 1-(2-Fluoro-6-methylphenyl)-4-(pyridin-2-YL)piperazine
- 1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-3-YL)piperazine
Uniqueness
1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the specific combination of functional groups and their positions on the molecular structure. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H15FN4O2 |
|---|---|
Peso molecular |
302.30 g/mol |
Nombre IUPAC |
1-(2-fluoro-6-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15FN4O2/c16-12-4-3-5-13(20(21)22)15(12)19-10-8-18(9-11-19)14-6-1-2-7-17-14/h1-7H,8-11H2 |
Clave InChI |
PBLBQJIOJMHZDE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=C3F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


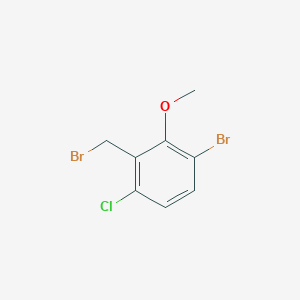
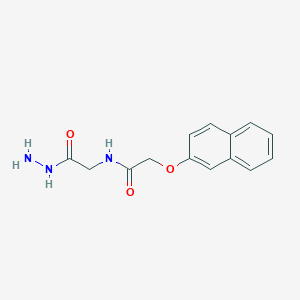
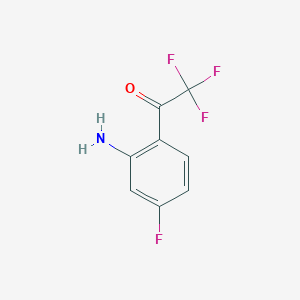


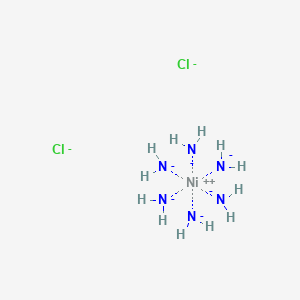
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)

![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)
![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)

